molecular formula C13H9NO B1456126 3-Cyano-5-phenylphenol CAS No. 939771-50-3

3-Cyano-5-phenylphenol

Cat. No. B1456126
M. Wt: 195.22 g/mol
InChI Key: XBLWYBDRUBPMAI-UHFFFAOYSA-N
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Description

3-Cyano-5-phenylphenol is a chemical compound with the CAS Number: 939771-50-3 . It has a molecular weight of 195.22 and is typically stored at room temperature .


Synthesis Analysis

The synthesis of 3-Cyano-5-phenylphenol involves several steps . Tetrakis (triphenylphosphine)palladium (0) is added to 5-bromobiphenyl-3-ol and zinc cyanide dissolved in DMF in a microwave vessel . The reaction vessel is sealed and heated at 200°C for 300 seconds . The reaction is quenched with water and the product is extracted into DCM . The solution is filtered and concentrated in vacuo . The crude material is then purified by chromatography on silica gel .


Molecular Structure Analysis

The molecular formula of 3-Cyano-5-phenylphenol is C13H9NO . The IUPAC name is 3-hydroxy-5-phenylbenzonitrile . The compound has a complexity of 249 and a monoisotopic mass of 195.068413911 . It has a rotatable bond count of 1 and a topological polar surface area of 44Ų .


Chemical Reactions Analysis

The synthesis of 3-Cyano-5-phenylphenol involves a reaction in N,N-dimethyl-formamide at 200°C for 0.0833333 h with microwave irradiation . The yield of the reaction is 38% .


Physical And Chemical Properties Analysis

3-Cyano-5-phenylphenol has a molecular weight of 195.22 . It is typically stored at room temperature .

Scientific Research Applications

  • Scientific Field: Synthetic Organic Chemistry
  • Summary of the Application: 3-Cyano-5-phenylphenol is used in the synthesis of coumarin derivatives . Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
  • Methods of Application or Experimental Procedures: The condensation of ethyl cyanoacetate and salicylaldehyde would afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate .
  • Results or Outcomes: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .

properties

IUPAC Name

3-hydroxy-5-phenylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLWYBDRUBPMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684598
Record name 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-phenylphenol

CAS RN

939771-50-3
Record name 5-Hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (116 mg, 0.1 mmol) was added to 5-bromobiphenyl-3-ol (250 mg, 1 mmol) and zinc cyanide (117 mg, 1.0 mmol) dissolved in DMF (5 mL) in a microwave vessel. The reaction vessel was sealed and then heated at 200° C. for 300 seconds. The reaction was quenched with water and the product was extracted into DCM. The solution was filtered and then concentrated in vacuo. The crude material was then purified by chromatography on silica gel. Elution with 10:90 ethyl acetate:heptane afforded 5-hydroxybiphenyl-3-carbonitrile (74 mg, 0.379 mmol, 38%). M.S. (ESI) (m/z): 194 [M−H]−.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
250 mg
Type
reactant
Reaction Step Three
Quantity
116 mg
Type
catalyst
Reaction Step Three
Quantity
117 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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